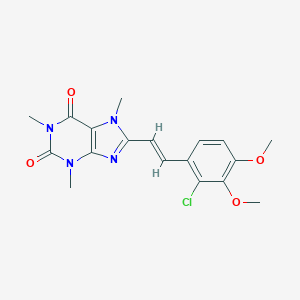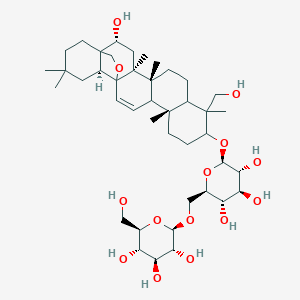
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the xanthine family, which is a group of alkaloids that are found in various plants and have stimulant effects on the central nervous system. (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
Wirkmechanismus
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine is not fully understood. However, studies have shown that the compound binds to adenosine receptors in the brain and modulates their activity. Adenosine receptors are involved in various physiological processes, including sleep regulation, pain perception, and inflammation. Therefore, (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine may have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has various biochemical and physiological effects. The compound has been shown to increase neuronal activity and enhance cognitive function in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in lab experiments include its high potency and selectivity for adenosine receptors, its fluorescent properties, and its potential use in the development of new drugs for the treatment of neurological disorders. However, the limitations of using this compound include its relatively low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the use of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine in scientific research. These include the development of new drugs for the treatment of neurological disorders, the use of the compound as a fluorescent probe for imaging adenosine receptors in vivo, and the study of its potential use in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of (E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Heck coupling. These methods involve the reaction of a chlorinated styryl compound with a caffeine derivative in the presence of a catalyst and a suitable solvent. The yield and purity of the synthesized compound depend on the reaction conditions and the choice of reagents.
Wissenschaftliche Forschungsanwendungen
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine has been used in various scientific research applications, including as a fluorescent probe for imaging adenosine receptors, as a tool for studying the role of adenosine receptors in the central nervous system, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. The compound has also been studied for its potential use in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
155271-45-7 |
|---|---|
Produktname |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine |
Molekularformel |
C18H19ClN4O4 |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O4/c1-21-12(20-16-14(21)17(24)23(3)18(25)22(16)2)9-7-10-6-8-11(26-4)15(27-5)13(10)19/h6-9H,1-5H3/b9-7+ |
InChI-Schlüssel |
XZZJJXPBIPVGCJ-VQHVLOKHSA-N |
Isomerische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Kanonische SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3,7-trimethyl-,(E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)